molecular formula C13H22O7 B610255 Propargyl-PEG5-CH2CO2H CAS No. 1429934-37-1

Propargyl-PEG5-CH2CO2H

Cat. No.: B610255
CAS No.: 1429934-37-1
M. Wt: 290.31
InChI Key: QOUMZZIPISUGKO-UHFFFAOYSA-N
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Description

Propargyl-PEG5-CH2CO2H is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are used to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-CH2CO2H is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl groups. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the cycloaddition reaction.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-CH2CO2H primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for the synthesis of complex molecules .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include copper catalysts, azide-containing molecules, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions typically involve mild temperatures and neutral pH to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from the reactions involving this compound are PROTAC molecules. These molecules consist of two different ligands connected by the this compound linker, one ligand for an E3 ubiquitin ligase and the other for the target protein .

Comparison with Similar Compounds

Propargyl-PEG5-CH2CO2H is unique due to its ability to undergo click chemistry reactions and its role as a linker in PROTACs. Similar compounds include other PEG-based linkers and alkyne-containing molecules used in click chemistry. this compound stands out for its high efficiency and selectivity in forming PROTAC molecules .

List of Similar Compounds

  • PEG-based linkers
  • Alkyne-containing molecules
  • Other PROTAC linkers

Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUMZZIPISUGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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